Phenol, 2-[1-[N-acetoxyimino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[1-[N-acetoxyimino]ethyl]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a unique structure due to the presence of an acetoxyimino group, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[1-[N-acetoxyimino]ethyl]- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the presence of electron-withdrawing groups on the aromatic ring can facilitate the substitution reaction . The reaction conditions often include the use of strong bases and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of Phenol, 2-[1-[N-acetoxyimino]ethyl]- may involve catalytic processes. Catalysts such as copper complexes can be used to hydroxylate aryl halides, converting them into phenols . This method is advantageous due to its efficiency and the ability to produce phenols in high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[1-[N-acetoxyimino]ethyl]- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate or chromium trioxide.
Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and Fremy’s salt are commonly used for oxidizing phenols to quinones.
Major Products
The major products formed from these reactions include quinones and substituted phenols, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[1-[N-acetoxyimino]ethyl]- has diverse applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Phenolic compounds are studied for their antioxidant properties and potential therapeutic effects.
Medicine: Phenols are used in the development of antiseptics and disinfectants.
Industry: Phenols are utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-[1-[N-acetoxyimino]ethyl]- involves its interaction with molecular targets through hydrogen bonding and electrophilic substitution reactions. The hydroxyl group in phenols can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the aromatic ring can undergo electrophilic substitution, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-[1-[N-acetoxyimino]ethyl]- can be compared with other phenolic compounds such as:
2,4-Dichlorophenol: Used in the synthesis of herbicides, it has chlorine substituents on the aromatic ring.
The presence of the acetoxyimino group in Phenol, 2-[1-[N-acetoxyimino]ethyl]- imparts unique chemical properties, making it distinct from other phenolic compounds.
Eigenschaften
Molekularformel |
C10H11NO3 |
---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
[(E)-1-(2-hydroxyphenyl)ethylideneamino] acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7+ |
InChI-Schlüssel |
IDGZAIMNRXPJNW-YRNVUSSQSA-N |
Isomerische SMILES |
C/C(=N\OC(=O)C)/C1=CC=CC=C1O |
Kanonische SMILES |
CC(=NOC(=O)C)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.